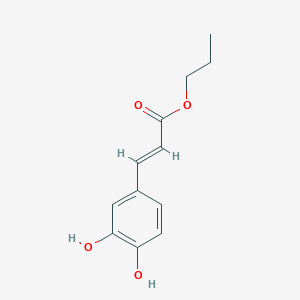
Propyl 3-(3,4-Dihydroxyphenyl)Acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 3-(3,4-Dihydroxyphenyl)Acrylate is a natural product found in Caesalpinia volkensii with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research indicates that derivatives of 3,4-dihydroxycinnamic acid, including propyl 3-(3,4-dihydroxyphenyl)acrylate, exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases such as cancer and cardiovascular disorders. A study demonstrated that compounds with similar structures showed a marked ability to scavenge free radicals, suggesting potential applications in health supplements and therapeutic formulations aimed at oxidative stress mitigation .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests its potential use in developing treatments for inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antitumor Activity
Preliminary research indicates that this compound may possess antitumor properties. A related compound was found to enhance the efficacy of traditional chemotherapeutics while reducing their toxicity, which could lead to improved treatment options for cancer patients . This dual action makes it a candidate for further investigation in cancer therapy.
Skin Care Formulations
The cosmetic industry is increasingly incorporating natural antioxidants into formulations for skin care products. This compound's antioxidant properties make it a valuable ingredient in creams and serums aimed at combating skin aging and protecting against environmental damage. The compound can help improve skin hydration and elasticity by enhancing the skin's barrier function .
Emulsifying Agent
In cosmetic formulations, this compound can serve as an emulsifying agent due to its ability to stabilize oil-in-water emulsions. Its compatibility with various skin types and its biocompatibility make it an attractive choice for formulating lotions and creams that require stable emulsions without compromising skin feel or effectiveness .
Data Tables
| Application Area | Property/Function | Potential Use Cases |
|---|---|---|
| Pharmaceuticals | Antioxidant | Health supplements |
| Anti-inflammatory | Treatments for arthritis | |
| Antitumor | Cancer therapy enhancement | |
| Cosmetics | Skin care formulation | Anti-aging creams |
| Emulsifying agent | Lotions and creams |
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the radical scavenging activity of various phenolic compounds, including this compound. The results indicated a significant reduction in oxidative stress markers in cell cultures treated with the compound compared to controls, highlighting its potential as a dietary supplement or therapeutic agent against oxidative damage .
Case Study 2: Cosmetic Formulation Development
In a cosmetic formulation study, researchers employed response surface methodology to optimize a cream containing this compound. The formulation demonstrated improved sensory properties and enhanced moisturizing effects compared to traditional formulations lacking this compound. The findings support its application in high-performance skincare products aimed at consumers seeking natural ingredients with proven benefits .
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
propyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-2-7-16-12(15)6-4-9-3-5-10(13)11(14)8-9/h3-6,8,13-14H,2,7H2,1H3/b6-4+ |
InChI-Schlüssel |
BPJXSLLUNRTWHM-GQCTYLIASA-N |
SMILES |
CCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Isomerische SMILES |
CCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Kanonische SMILES |
CCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Synonyme |
propyl caffeate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















